Cas no 1368895-29-7 (3-(2-chloro-4-methoxyphenyl)propan-1-ol)

3-(2-クロロ-4-メトキシフェニル)プロパン-1-オールは、有機合成中間体として重要な化合物です。クロロ基とメトキシ基を有する芳香環とプロパノール鎖を有する構造を持ち、医薬品や農薬の合成において有用な中間体となります。特に、フェニル基の置換パターンにより特異的な反応性を示し、多様な誘導体合成が可能です。高い純度と安定性を備えており、実験室規模から工業生産まで幅広く利用されています。また、この化合物は適度な極性を有するため、有機溶媒への溶解性が良好で、反応条件の設定が容易という利点があります。

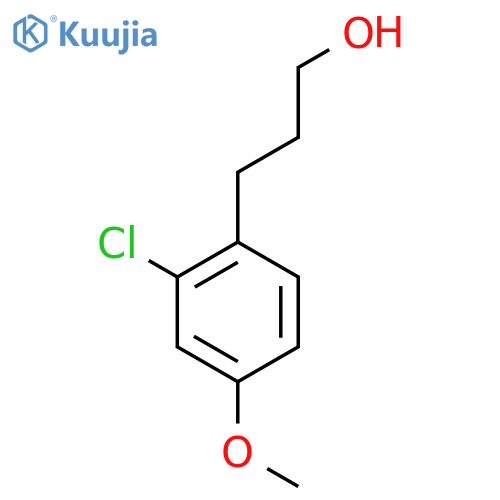

1368895-29-7 structure

商品名:3-(2-chloro-4-methoxyphenyl)propan-1-ol

3-(2-chloro-4-methoxyphenyl)propan-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-(2-chloro-4-methoxyphenyl)propan-1-ol

- 1368895-29-7

- EN300-1965945

-

- インチ: 1S/C10H13ClO2/c1-13-9-5-4-8(3-2-6-12)10(11)7-9/h4-5,7,12H,2-3,6H2,1H3

- InChIKey: HQVJMEGNRALBNA-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C=CC=1CCCO)OC

計算された属性

- せいみつぶんしりょう: 200.0604073g/mol

- どういたいしつりょう: 200.0604073g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 141

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 29.5Ų

3-(2-chloro-4-methoxyphenyl)propan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1965945-0.5g |

3-(2-chloro-4-methoxyphenyl)propan-1-ol |

1368895-29-7 | 0.5g |

$739.0 | 2023-09-17 | ||

| Enamine | EN300-1965945-1g |

3-(2-chloro-4-methoxyphenyl)propan-1-ol |

1368895-29-7 | 1g |

$770.0 | 2023-09-17 | ||

| Enamine | EN300-1965945-1.0g |

3-(2-chloro-4-methoxyphenyl)propan-1-ol |

1368895-29-7 | 1g |

$871.0 | 2023-05-25 | ||

| Enamine | EN300-1965945-5.0g |

3-(2-chloro-4-methoxyphenyl)propan-1-ol |

1368895-29-7 | 5g |

$2525.0 | 2023-05-25 | ||

| Enamine | EN300-1965945-0.05g |

3-(2-chloro-4-methoxyphenyl)propan-1-ol |

1368895-29-7 | 0.05g |

$647.0 | 2023-09-17 | ||

| Enamine | EN300-1965945-0.1g |

3-(2-chloro-4-methoxyphenyl)propan-1-ol |

1368895-29-7 | 0.1g |

$678.0 | 2023-09-17 | ||

| Enamine | EN300-1965945-5g |

3-(2-chloro-4-methoxyphenyl)propan-1-ol |

1368895-29-7 | 5g |

$2235.0 | 2023-09-17 | ||

| Enamine | EN300-1965945-2.5g |

3-(2-chloro-4-methoxyphenyl)propan-1-ol |

1368895-29-7 | 2.5g |

$1509.0 | 2023-09-17 | ||

| Enamine | EN300-1965945-0.25g |

3-(2-chloro-4-methoxyphenyl)propan-1-ol |

1368895-29-7 | 0.25g |

$708.0 | 2023-09-17 | ||

| Enamine | EN300-1965945-10.0g |

3-(2-chloro-4-methoxyphenyl)propan-1-ol |

1368895-29-7 | 10g |

$3746.0 | 2023-05-25 |

3-(2-chloro-4-methoxyphenyl)propan-1-ol 関連文献

-

Kenneth Ruud Phys. Chem. Chem. Phys., 2003,5, 5015-5020

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

1368895-29-7 (3-(2-chloro-4-methoxyphenyl)propan-1-ol) 関連製品

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬